Boc-(S)-2-amino-3-(benzylamino)propanoic acid is a synthetic compound notable for its role in peptide synthesis and as a building block in organic chemistry. Its molecular formula is C15H22N2O4, and it has a molecular weight of 294.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which prevents premature reactions during chemical processes. This compound is also known by its IUPAC name: (S)-3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoic acid .
While specific biological activities of Boc-(S)-2-amino-3-(benzylamino)propanoic acid are not extensively documented, compounds with similar structures often exhibit significant biological relevance. They may be involved in protein synthesis and modification, contributing to research in biochemistry and pharmacology. The compound's role as a building block for peptides suggests potential applications in drug development and therapeutic agents .
The synthesis of Boc-(S)-2-amino-3-(benzylamino)propanoic acid generally involves the following steps:
In industrial settings, automated peptide synthesizers and large-scale reactors enhance efficiency and yield during production, allowing for continuous monitoring of reaction conditions.
Boc-(S)-2-amino-3-(benzylamino)propanoic acid finds applications across various fields:
Several compounds share structural characteristics with Boc-(S)-2-amino-3-(benzylamino)propanoic acid. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Boc-Dap-OH (Boc-diaminopropionic acid) | C10H18N2O4 | Contains two amino groups |
| Boc-Dpr-OH (Boc-diaminobutyric acid) | C11H20N2O4 | Features a longer carbon chain |
| (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid | C8H16N2O4 | Lacks benzylamine functionality |
| 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic Acid | C15H21NO4 | Similar backbone but different substituents |
Boc-(S)-2-amino-3-(benzylamino)propanoic acid's unique combination of a benzylamine substituent along with its protective Boc group distinguishes it from these related compounds, making it particularly useful in peptide synthesis applications where specific reactivity is desired .